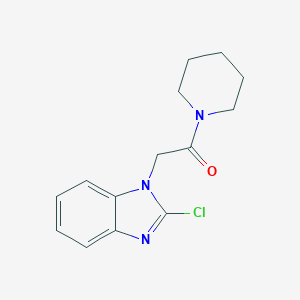![molecular formula C19H21N5O4S2 B277197 N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in medical research. The compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A involves the inhibition of the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune response. By inhibiting this pathway, N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A has been found to reduce inflammation and promote cell survival in various cell types.
Biochemical and Physiological Effects:
N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and promote cell survival in various cell types, including cancer cells and neurons. Additionally, it has been found to have anti-cancer properties, making it a promising candidate for further investigation in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A is its ability to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune response. This makes it a promising candidate for further investigation in the treatment of various diseases. However, one of the limitations of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A. One area of interest is the development of new compounds that are based on the structure of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A, but with improved pharmacological properties. Additionally, further investigation is needed to determine the potential applications of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, more research is needed to determine the potential toxicity of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A and its derivatives, and to develop strategies to mitigate any potential adverse effects.
Synthesemethoden
The synthesis of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A involves several steps, including the reaction of 2-chloroacetaldehyde with 4-morpholineethanethiol, followed by the reaction of the resulting compound with 2-amino-1,3,4-thiadiazole-5-thiol. The final step involves the reaction of the resulting compound with 1-phenyl-3-pyrrolidinecarboxylic acid anhydride to yield N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A.
Wissenschaftliche Forschungsanwendungen
N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A has been extensively studied for its potential applications in medical research. It has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. These properties make it a promising candidate for further investigation in the treatment of various diseases.
Eigenschaften
Molekularformel |
C19H21N5O4S2 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N5O4S2/c25-15-10-13(11-24(15)14-4-2-1-3-5-14)17(27)20-18-21-22-19(30-18)29-12-16(26)23-6-8-28-9-7-23/h1-5,13H,6-12H2,(H,20,21,27) |
InChI-Schlüssel |
UVKYDVGLOHTBMI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)

![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277134.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)